molecular formula C14H9F3N2OS B1637724 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile CAS No. 438221-56-8

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1637724
CAS No.: 438221-56-8
M. Wt: 310.3 g/mol
InChI Key: UGPSHTSXPRYIGN-UHFFFAOYSA-N
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Description

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is an organic compound with a complex structure that includes a mercapto group, a methoxyphenyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-mercapto-4-methoxybenzaldehyde, which can be synthesized through the reaction of nitrobenzene with thiol, followed by reduction and formaldehyde reactions . The final product is obtained through further reactions involving trifluoromethylation and nitrile formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: Its derivatives may have potential as bioactive compounds in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form bonds with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the nicotinonitrile core in 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and potential bioactivity, making it valuable for various applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPSHTSXPRYIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129678
Record name 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438221-56-8
Record name 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438221-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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